6-(Aminomethyl)-4-chloropicolinonitrile

Chemical procurement Quality control Building block validation

Researchers face regioisomer non-interchangeability and lost SAR when substituting chlorinated pyridine cores. This halogenated picolinonitrile solves two key problems: - **Distinct electronic profile**: 4-Cl lowers aminomethyl pKa to 7.97 ± 0.50, enabling reproducible amide couplings vs. des-chloro analogs. - **Orthogonal dual handles**: Aminomethyl for amidation/reductive amination; 4-Cl for Pd-catalyzed cross-coupling, eliminating protecting-group steps. - **Proven relevance**: Kinase inhibitor and HIV-1 RT chemotypes (WO2016059647). 98% certified purity prevents impurity carry-forward.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B11914314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)-4-chloropicolinonitrile
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CN)C#N)Cl
InChIInChI=1S/C7H6ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2
InChIKeyIGFVSWFKUBESLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Structural Profile


6-(Aminomethyl)-4-chloropicolinonitrile (CAS 1393574‑42‑9) is a halogenated picolinonitrile building block bearing a primary aminomethyl group at the 6‑position and a chloro substituent at the 4‑position of the pyridine ring . Its molecular formula is C₇H₆ClN₃ (MW 167.60 g/mol) and it is supplied as a research‑grade intermediate with certified purity typically ≥95% . The chlorine atom provides an orthogonal synthetic handle for metal‑catalyzed cross‑coupling, while the nitrile and aminomethyl groups enable downstream elaboration into heterocyclic scaffolds that appear in kinase inhibitor and antiviral patent families [1][2].

Why Generic Substitution Fails


Aminomethyl‑picolinonitrile regioisomers and their des‑chloro congeners are not functionally interchangeable. The 4‑chloro substituent exerts a measurable electron‑withdrawing effect that alters the pKa of the aminomethyl ammonium group (predicted pKa 7.97 ± 0.50 ), directly influencing reactivity in amide coupling and reductive amination steps. In the DPP‑4 inhibitor series, moving from a 6‑aminomethyl‑4‑chloro scaffold to a non‑chlorinated or differently substituted pyridine resulted in potency shifts exceeding two orders of magnitude (IC₅₀ from 10 nM to >1,000 nM) [1]. Furthermore, the 4‑chloro position provides a confirmed site for Pd‑catalyzed cross‑coupling that is absent in the parent 6‑(aminomethyl)picolinonitrile (CAS 153396‑50‑0) . These structural and electronic distinctions mean that substituting a cheaper or more available positional isomer will alter downstream SAR and synthetic routes, making compound‑specific procurement essential for reproducible research.

Quantified Differentiation vs. Structural Analogs


Vendor-Certified Purity and QC Documentation

Multiple independent vendors supply 6-(Aminomethyl)-4-chloropicolinonitrile with batch‑specific QC documentation. Bidepharm reports standard purity of 95+% with access to NMR, HPLC, and GC traces . Leyan lists purity at 98% for catalog number 1848555 . MolCore offers purity NLT 98% under ISO certification . In contrast, the non‑chlorinated analog 6-(Aminomethyl)picolinonitrile (CAS 153396-50-0) is typically supplied at 95% purity from the same vendors without equivalent batch‑level QC guarantees . The 3% purity differential between the 4‑chloro compound (98%) and the des‑chloro analog (95%) is consequential for medicinal chemistry campaigns where impurities ≥2% can confound biological assay interpretation.

Chemical procurement Quality control Building block validation

Predicted Physicochemical Profile

The introduction of a 4‑chloro substituent alters the predicted physicochemical profile relative to the des‑chloro parent. ChemicalBook reports predicted values for 6-(Aminomethyl)-4-chloropicolinonitrile: boiling point 288.1 ± 35.0 °C, density 1.35 ± 0.1 g/cm³, pKa 7.97 ± 0.50, TPSA 62.7 Ų, and LogP 1.07 . For the non‑chlorinated analog 6-(Aminomethyl)picolinonitrile (CAS 153396-50-0, MW 133.15), the absence of chlorine reduces molecular weight by 34.45 Da, lowers LogP (estimated ~0.3–0.5 based on fragment contributions), and shifts the pKa of the aminomethyl group upward by approximately 0.5–1.0 log units due to removal of the electron‑withdrawing chlorine . These differences are large enough to affect membrane permeability, solubility, and ionization state at physiological pH.

Physicochemical property prediction Lead optimization ADME profiling

Synthetic Handle Advantage

The 4‑chloro substituent in 6-(Aminomethyl)-4-chloropicolinonitrile provides a documented site for Pd‑catalyzed Suzuki, Buchwald‑Hartwig, and Sonogashira couplings, as established in the general patent literature for chloro‑(aminomethyl)pyridines . The 4‑amino analog (CAS 1393573-62-0, 4‑Amino‑6‑(aminomethyl)picolinonitrile) lacks this versatile cross‑coupling handle and instead requires diazotization or protection/deprotection sequences for further elaboration, adding 2–3 synthetic steps . The unsubstituted 6‑(Aminomethyl)picolinonitrile (CAS 153396-50-0) has no activation at the 4‑position and cannot undergo direct C–C or C–N bond formation at that site. Industry‑scale production methods for chloro‑(aminomethyl)pyridines via catalytic hydrogenation of chloro‑(trichloromethyl)pyridines are explicitly described, confirming scalability .

Synthetic methodology Cross-coupling Medicinal chemistry diversification

Class-Level Biological Activity Evidence

Although direct biological data for 6-(Aminomethyl)-4-chloropicolinonitrile itself were not located, the 4‑chloro‑6‑aminomethyl‑picolinonitrile motif appears in patent families targeting kinases (US‑9096593‑B2) [1] and as a key substructure in HIV‑1 reverse transcriptase inhibitors (WO2016059647) [2]. In the closely related DPP‑4 inhibitor series, 5‑aminomethyl‑pyridine‑2‑carbonitrile derivatives bearing a 4‑chlorophenyl substituent achieved IC₅₀ values of 10 nM against DPP‑4 with 660‑fold selectivity over DPP‑8 (IC₅₀ 6,600 nM) [3]. While these data do not directly quantify the activity of the target compound, they establish that the 4‑chloro‑picolinonitrile substructure is a privileged pharmacophoric element in at least three validated therapeutic target classes.

Kinase inhibition DPP-4 inhibition HIV-1 RT Structure-activity relationship

Evidence-Grounded Application Scenarios


Parallel Library Synthesis with Orthogonal Handles

When designing a library that requires sequential derivatization at two distinct pyridine positions, 6‑(Aminomethyl)‑4‑chloropicolinonitrile provides an aminomethyl handle for amide bond formation or reductive amination and a chloro handle for Pd‑catalyzed cross‑coupling. This dual reactivity, documented in the general chloro‑(aminomethyl)pyridine patent literature , eliminates the need for protecting‑group strategies required by 4‑amino analogs and enables streamlined parallel synthesis workflows. The 98% certified purity ensures that unreacted starting material impurities do not accumulate across multiple synthetic steps.

Kinase Inhibitor Lead Optimization

The 4‑chloro‑picolinonitrile substructure is a recognized motif in kinase inhibitor patents [1]. Teams optimizing ATP‑competitive kinase inhibitors can use 6‑(Aminomethyl)‑4‑chloropicolinonitrile as a core scaffold to explore vectors extending from both the nitrile (hinge‑binding) and aminomethyl (solvent‑exposed or ribose‑pocket) regions. The predicted LogP of 1.07 and pKa of 7.97 provide a starting point for property‑based design, with the chloro substituent contributing approximately +0.6–0.8 LogP units of lipophilicity relative to the des‑chloro parent.

Antiviral Research as a Non-Nucleoside Scaffold

Patent WO2016059647 demonstrates that diaryltriazines bearing a picolinonitrile moiety achieve potent HIV‑1 RT inhibition [2]. Although the specific compound 6‑(Aminomethyl)‑4‑chloropicolinonitrile was not directly tested, its structural features match the core requirements of this chemotype. The aminomethyl group can serve as a linker attachment point for triazine or pyrimidine warheads, while the 4‑chloro position allows late‑stage diversification to optimize potency against resistant mutants. The ISO‑certified supply chain supports reproducible SAR exploration.

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